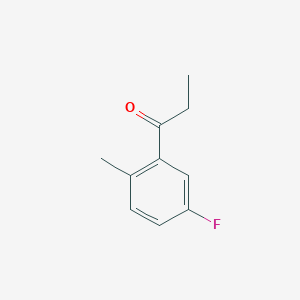

1-(5-Fluoro-2-methylphenyl)propan-1-one

Description

1-(5-Fluoro-2-methylphenyl)propan-1-one is a halogenated aryl ketone featuring a fluorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring. Its molecular formula is C₁₀H₁₁FO, with a molar mass of 166.19 g/mol.

Properties

IUPAC Name |

1-(5-fluoro-2-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-3-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBNCNJACOIPLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-methylphenyl)propan-1-one can be synthesized through several methods, including Friedel-Crafts acylation. In this process, 5-fluoro-2-methylbenzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and large-scale batch reactors are commonly employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-2-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like bromine (Br₂) in the presence of a catalyst can be used for substitution reactions.

Major Products Formed:

Oxidation: 1-(5-Fluoro-2-methylphenyl)propanoic acid.

Reduction: 1-(5-Fluoro-2-methylphenyl)propan-1-ol.

Substitution: Brominated derivatives of the benzene ring.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

1-(5-Fluoro-2-methylphenyl)propan-1-one serves as a versatile building block in organic synthesis. Its structure allows for various transformations, enabling the creation of more complex organic compounds. This compound can participate in reactions such as Friedel-Crafts acylation, where it acts as an acylating agent to introduce acyl groups into aromatic systems.

Synthetic Routes

The synthesis of this compound typically involves the Friedel-Crafts acylation of 5-fluoro-2-methylphenol with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction pathway highlights its utility in constructing complex molecular frameworks.

Medicinal Chemistry

Pharmacological Potential

Research indicates that this compound and its derivatives exhibit significant biological activity, making them candidates for drug development. Studies have shown that compounds with similar structures can act as inhibitors of various enzymes and receptors, suggesting potential therapeutic applications.

Case Studies

Recent investigations into the pharmacological properties of related compounds have demonstrated their effectiveness as analgesics and anti-inflammatory agents. For instance, derivatives of this compound have been evaluated for their ability to modulate pain pathways by targeting TRPV1 receptors, which are involved in nociception.

Material Science

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of polymeric materials. Its reactivity allows it to be incorporated into polymer chains, enhancing the properties of the resulting materials. For example, it can be used in the production of fluorinated polymers that exhibit improved thermal stability and chemical resistance.

Analytical Applications

Chromatography and Spectroscopy

This compound is also employed in analytical chemistry as a standard reference material for chromatographic techniques. Its distinct spectral properties make it suitable for use in gas chromatography (GC) and high-performance liquid chromatography (HPLC), aiding in the identification and quantification of similar compounds in complex mixtures.

Data Summary Table

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Friedel-Crafts acylation |

| Medicinal Chemistry | Potential drug candidate with analgesic properties | TRPV1 receptor modulation |

| Material Science | Used in the synthesis of fluorinated polymers | Enhanced thermal stability |

| Analytical Applications | Standard reference material for chromatographic techniques | Identification and quantification in GC/HPLC |

Mechanism of Action

1-(5-Fluoro-2-methylphenyl)propan-1-one is structurally similar to other fluorinated aromatic ketones, such as 1-(4-fluoro-2-methylphenyl)propan-1-one and 1-(3-fluoro-2-methylphenyl)propan-1-one. These compounds differ in the position of the fluorine atom on the benzene ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which affects its physical and chemical properties.

Comparison with Similar Compounds

Halogen-Substituted Aryl Ketones

Halogenated aryl ketones are pivotal intermediates in coupling reactions and pharmaceutical synthesis. Below is a comparison of substituent effects on reactivity and yields in C–O coupling reactions (Table 1):

Table 1: Reactivity of Halogenated Aryl Ketones in C–O Coupling Reactions

Key Observations:

- Substituent Position : Para-substituted chloro derivatives (e.g., 4-chloro) exhibit higher yields (67%) compared to meta-substituted analogs (65%) due to reduced steric hindrance .

- Halogen Type : Fluorine at the meta position (3-fluoro) yields 73%, outperforming bulkier halogens like bromine (60% for 4-bromo) .

Thiophene and Heterocyclic Analogs

Thiophene-containing ketones show distinct reactivity due to their electron-rich aromatic systems:

Table 2: Reactivity of Thiophene Derivatives in Coupling Reactions

Key Observations:

Pharmacologically Active Analogs

Several cathinone derivatives share structural similarities but differ in bioactivity:

Table 3: Psychoactive Cathinone Derivatives

Key Observations:

- Cathinones with amino groups (e.g., 4-Fluoro MCAT) exhibit psychoactive properties via monoamine transporter interactions, absent in this compound due to the lack of an amino substituent .

- Fluorine at the para position (4-fluoro) enhances metabolic stability in cathinones, whereas the 5-fluoro-2-methyl configuration may alter solubility or binding affinity .

Biological Activity

1-(5-Fluoro-2-methylphenyl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. The incorporation of fluorine into organic compounds is known to enhance their pharmacological properties, making this compound a candidate for various therapeutic applications. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data.

The chemical structure of this compound can be described as follows:

- Molecular Formula: C11H13F

- Molecular Weight: 182.22 g/mol

- IUPAC Name: this compound

Antitumor Activity

Research has indicated that compounds with fluorine substitutions can exhibit enhanced antitumor activity. In a study focusing on derivatives of camptothecin, it was found that fluorinated compounds demonstrated improved cytotoxicity against various cancer cell lines, including colorectal cancer (CRC) cells. Specifically, one derivative exhibited significant inhibition of cell colony formation and migration while promoting apoptosis through reactive oxygen species (ROS) production .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7h | CRC | 12.5 | ROS production, apoptosis induction |

| FL118 | CRC | 20.0 | Topoisomerase I inhibition |

Antiviral and Antimicrobial Activity

Fluorinated chalcones have been studied for their antiviral and antimicrobial properties. A recent investigation into chalcone derivatives showed that certain structures could inhibit viral replication effectively. The binding affinity of these compounds to viral proteases was comparable to established antiviral drugs, suggesting potential therapeutic applications against viral infections such as SARS-CoV-2 .

| Chalcone Derivative | Virus Target | Binding Affinity (kcal/mol) | IC50 (µM) |

|---|---|---|---|

| C264 | SARS-CoV-2 | -7.0 | 11.4 |

| C235 | MERS-CoV | -6.8 | 35.85 |

Case Study: Abuse and Toxicity

A case report documented the abuse of related cathinones, highlighting the toxicological implications associated with similar compounds. The findings emphasized the need for careful consideration of the biological activity and potential risks linked to the use of fluorinated phenyl ketones in recreational contexts .

Mechanistic Insights

Molecular docking studies have elucidated the binding interactions between this compound and target proteins involved in cancer and viral pathways. These studies suggest that the presence of fluorine enhances binding affinity and specificity towards key enzymes like Topoisomerase I and viral proteases, which are critical for their respective biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.